molecular formula C14H18FNO3S B2919484 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one CAS No. 1448064-80-9

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one

Cat. No. B2919484
CAS RN: 1448064-80-9
M. Wt: 299.36
InChI Key: VTYSQTIGFNNGTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay Development

A study highlighted the generation of broad specificity antibodies for sulfonamide antibiotics, utilizing derivatives including those related to the specified compound for developing a highly sensitive enzyme-linked immunosorbent assay (ELISA). This technique is pivotal for detecting sulfonamide antibiotics in milk samples, demonstrating the compound's utility in food safety and pharmaceutical analysis (Adrián et al., 2009).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has explored the use of fluorophenyl sulfonyl azetidinyl derivatives for synthesizing β-fluoropyrroles and α-fluoro esters, showcasing their role in constructing complex organic molecules (Uno et al., 1994); (Wnuk et al., 1996). These synthetic methodologies are critical for the development of new pharmaceuticals and materials.

Antibacterial Activity

A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group was discovered, indicating potent antibacterial activities against Gram-positive and Gram-negative bacteria. The study showcases the potential of such compounds in developing new antibiotics (Kuramoto et al., 2003).

Molecular Recognition in β-Lactams

Research on the crystal packing of 4-sulfonyl β-lactams has provided insights into molecular recognition in β-lactams, which is essential for the design of β-lactam antibiotics and understanding their mechanism of action (Basak et al., 2004).

Catalytic Asymmetric Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of such compounds in enantioselective synthesis, which is crucial for the production of chiral drugs (Wang et al., 2008).

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-10(2)7-14(17)16-8-13(9-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYSQTIGFNNGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-methylbutan-1-one

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